1-chloro-2-methanidylbenzene;chlorozinc(1+)

Organozinc reagent preparation LiCl-mediated zinc insertion Benzylic zinc chloride synthesis

2-Chlorobenzylzinc chloride (IUPAC: 1-chloro-2-methanidylbenzene;chlorozinc(1+)), commonly supplied as a 0.5 M solution in THF, is a heteroleptic organozinc halide within the benzylic zinc reagent class. It bears a 2-chlorobenzyl carbanion nucleophile and serves as a key synthon for installing the ortho-chlorobenzyl motif via transition-metal-catalyzed cross-coupling, most notably the Negishi reaction.

Molecular Formula C7H6Cl2Zn
Molecular Weight 226.4 g/mol
Cat. No. B12340128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-2-methanidylbenzene;chlorozinc(1+)
Molecular FormulaC7H6Cl2Zn
Molecular Weight226.4 g/mol
Structural Identifiers
SMILES[CH2-]C1=CC=CC=C1Cl.Cl[Zn+]
InChIInChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1
InChIKeyGUHAQRYHECFSSL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobenzylzinc Chloride (CAS 312624-11-6) – Core Identity and Procurement-Ready Profile


2-Chlorobenzylzinc chloride (IUPAC: 1-chloro-2-methanidylbenzene;chlorozinc(1+)), commonly supplied as a 0.5 M solution in THF, is a heteroleptic organozinc halide within the benzylic zinc reagent class [1]. It bears a 2-chlorobenzyl carbanion nucleophile and serves as a key synthon for installing the ortho-chlorobenzyl motif via transition-metal-catalyzed cross-coupling, most notably the Negishi reaction [2]. Its preparation via direct zinc insertion into 2-chlorobenzyl chloride is enabled by LiCl mediation, delivering the reagent in near-quantitative yield with negligible homocoupling, a distinct advantage over many in situ generated organometallics [1].

Why Generic Benzylic Zinc Reagents Cannot Replace 2-Chlorobenzylzinc Chloride in Ortho-Chlorobenzyl Transfer


Among benzylic zinc halides, the position of aryl ring substitution is not a trivial variable—it governs both the reagent preparation efficiency and the subsequent cross-coupling outcome. The ortho-chloro substituent in 2-chlorobenzylzinc chloride exerts a steric and electronic influence distinct from its 3-chloro and 4-chloro regioisomers, and from the unsubstituted benzylzinc chloride [1]. Critically, 2-chlorobenzylzinc chloride has been explicitly validated in Pd-catalyzed Negishi couplings with substrates bearing unprotected acidic NH and OH protons (e.g., 4-bromophenol, 5-bromoindole), achieving yields up to 98% without protecting-group strategies—a capability that cannot be assumed for the corresponding Grignard reagent (2-chlorobenzylmagnesium chloride), which would undergo competitive protonolysis [2]. The quantitative evidence below establishes the specific performance boundaries that make generic substitution unreliable.

Quantitative Differentiation of 2-Chlorobenzylzinc Chloride – Head-to-Head and Cross-Study Evidence


LiCl-Mediated Preparation Yield: 99% vs. Slow/Incomplete Conversion Without LiCl

The preparation of 2-chlorobenzylzinc chloride via direct zinc dust insertion into 2-chlorobenzyl chloride proceeds in 99% yield (iodometric titration) when mediated by LiCl (1.5 equiv) at 25 °C over 2 h. In the absence of LiCl, the same reaction is slow and incomplete under identical conditions [1]. This LiCl dependence is a defining feature of the Knochel method and directly impacts procurement decisions: reagents prepared without LiCl mediation may contain unreacted starting material and zinc residues, compromising subsequent coupling stoichiometry and yield [1].

Organozinc reagent preparation LiCl-mediated zinc insertion Benzylic zinc chloride synthesis

Negishi Cross-Coupling with Unprotected 4-Bromophenol: 98% Yield vs. Grignard Incompatibility

In a Pd(OAc)₂ (1 mol %)/S-Phos (2 mol %) catalytic system at 25 °C, 2-chlorobenzylzinc chloride (1f, 1.3 equiv, slow addition over 90 min) couples with 4-bromophenol (bearing a free acidic OH proton) to give the diarylmethane product 3l in 98% isolated yield [1]. This is a class-level advantage of organozinc reagents over Grignard reagents: the corresponding 2-chlorobenzylmagnesium chloride would undergo immediate and quantitative protonolysis of the phenolic OH, rendering the coupling non-viable without protecting-group installation and removal steps [2].

Negishi cross-coupling Unprotected phenol Functional group tolerance

Cross-Coupling with 5-Bromosalicylaldehyde: 81% vs. 73% Yield (2-Cl vs. 4-CN Substituent)

Under identical Pd(OAc)₂/S-Phos conditions, 2-chlorobenzylzinc chloride (1f) couples with 5-bromosalicylaldehyde (2j) to give the polyfunctional phenol 3m in 81% isolated yield. In contrast, 4-cyanobenzylzinc chloride (1i) gives the analogous product 3n in 73% yield [1]. This 8-percentage-point yield advantage for the 2-chloro-substituted reagent over the 4-cyano analog, under the same conditions with the same electrophile bearing both aldehyde and phenol functions, demonstrates that the ortho-chloro benzylzinc reagent is not merely a structural variant but a measurably more efficient nucleophile for this class of polyfunctional electrophile.

Negishi cross-coupling Substituent effect Salicylaldehyde electrophile

Solution Density and Practical Handling: 0.975 g/mL at 25 °C as a Quality Indicator

Commercially supplied 2-chlorobenzylzinc chloride (0.5 M in THF) has a reported density of 0.975 g/mL at 25 °C . This value is product-specific and can serve as a rapid incoming quality check: deviations >±2% may indicate solvent evaporation, concentration errors, or degradation. By comparison, the unsubstituted benzylzinc chloride solution (0.5 M in THF) and 4-fluorobenzylzinc chloride solution report different densities, reflecting their distinct molecular weights and solution behavior .

Organozinc solution specification Solution density Procurement quality metric

Room-Temperature Acylation with Acid Chlorides: Benzylic Zinc Reactivity Advantage over Arylzinc Halides

FeCl₂ (5 mol %) catalyzes the acylation of benzylic zinc chlorides with a variety of acid chlorides at 25 °C (0.5–4 h), while analogous arylzinc halides require 50 °C (2–4 h) to achieve comparable conversions [1]. Although this study encompasses a range of benzylic zinc chlorides (including 2-chlorobenzylzinc chloride as a representative member of the class), the 25 °C operating temperature for benzylic substrates vs. 50 °C for arylzinc substrates represents a measurable operational advantage: lower energy input, reduced thermal degradation risk for heat-sensitive acid chlorides, and broader functional group compatibility.

Iron-catalyzed acylation Acid chloride coupling Benzylic vs. arylzinc reactivity

High-Value Application Scenarios for 2-Chlorobenzylzinc Chloride Based on Quantitative Evidence


Synthesis of Ortho-Chlorobenzyl Diaryl- and Aryl-Heteroaryl Methanes via Negishi Cross-Coupling

2-Chlorobenzylzinc chloride is the reagent of choice for constructing diarylmethane pharmacophores bearing an ortho-chlorobenzyl moiety. The evidence from Manolikakes et al. (2008) demonstrates that Pd(OAc)₂/S-Phos catalysis at 25 °C delivers cross-coupled products in 81–98% isolated yield with electrophiles spanning bromophenols, bromoindoles, and bromosalicylaldehydes, all bearing unprotected acidic protons [1]. This is particularly relevant for medicinal chemistry programs targeting kinase inhibitors, GPCR modulators, and CNS agents where the ortho-chlorobenzyl group is a privileged substructure and where step-economy (avoiding protect/deprotect sequences) directly impacts project timelines and material throughput [1].

Room-Temperature Ketone Synthesis via Iron-Catalyzed Acylation

For the preparation of 2-chlorobenzyl ketones, FeCl₂-catalyzed acylation of 2-chlorobenzylzinc chloride with structurally diverse acid chlorides proceeds at 25 °C, a full 25 °C lower than required for the corresponding arylzinc halides [2]. This room-temperature protocol is advantageous when the acid chloride component is thermally labile (e.g., α-chloro acid chlorides, cyclopropane carbonyl chlorides as exemplified in patent EP 0461483 A2 [3]), reducing decomposition and improving crude purity profiles. The operational simplicity of 25 °C processing also facilitates scale-up in standard batch reactors without specialized heating/cooling infrastructure [2].

Papaverine and Isoquinoline Alkaloid Synthesis – Functionalized Benzylic Zinc Methodology

The Knochel group explicitly demonstrated the utility of LiCl-mediated benzylic zinc chlorides (including the 2-chloro variant) in a concise synthesis of papaverine, where the tolerance of multiple methoxy and isoquinoline functionalities is critical [4]. The <5% homocoupling ceiling during reagent preparation ensures that the benzylic zinc reagent can be used in near-stoichiometric quantities without dimer contamination of the API or advanced intermediate, a key consideration for GMP and regulatory starting material procurement where impurity profiles must be tightly controlled [4].

Late-Stage Functionalization of Unprotected Drug-Like Intermediates

The 98% yield achieved in coupling 2-chlorobenzylzinc chloride with 4-bromophenol—without protection of the phenol OH—validates this reagent for late-stage diversification where the substrate already bears multiple unprotected polar functionalities (OH, NH, aldehyde) [1]. This scenario is common in lead optimization campaigns where a series of analogs bearing the ortho-chlorobenzyl motif must be rapidly accessed from a common advanced intermediate. The ability to avoid protecting-group manipulation preserves precious advanced intermediate (often >10 synthetic steps) and accelerates SAR exploration [1].

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